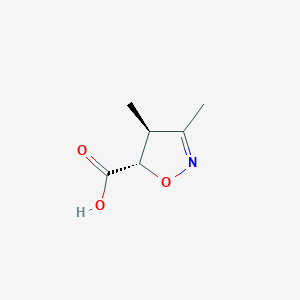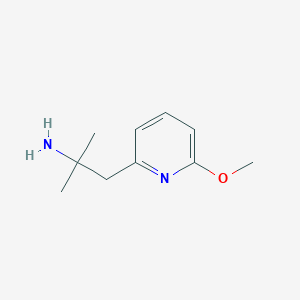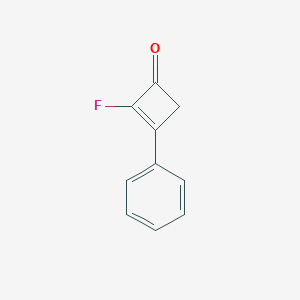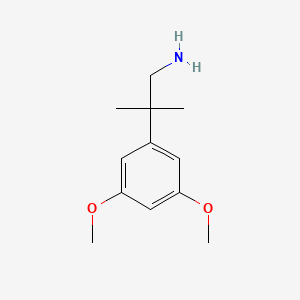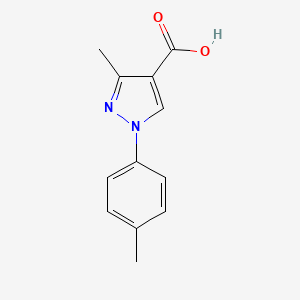![molecular formula C15H18N4O B13535737 3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B13535737.png)
3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one is a complex organic compound with a unique structure that includes an azidomethyl group, a benzyl group, and an octahydrocyclopenta[c]pyrrol-4-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one typically involves multi-step organic reactions. One common approach is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring . For example, the synthesis may start with the preparation of a suitable precursor, such as a 2-benzyl-1,5-dicarbonyl compound, followed by cyclization under acidic conditions to form the octahydrocyclopenta[c]pyrrol-4-one core. The azidomethyl group can be introduced through nucleophilic substitution reactions using azide reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azidomethyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the azidomethyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrol-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Biology: It may serve as a probe for studying biological processes, such as enzyme interactions or cellular signaling pathways.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of novel polymers or catalysts.
Wirkmechanismus
The mechanism of action of 3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful for bioconjugation and labeling studies. Additionally, the benzyl group and pyrrol-4-one core can interact with biological macromolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simpler nitrogen-containing heterocycle with a five-membered ring, commonly used in medicinal chemistry.
Pyrrolo[3,4-c]quinolinone: A more complex derivative with additional fused rings, known for its biological activity.
Chromeno[4,3-b]pyrrol-4(1H)-one: A related compound with a fused chromene ring, used in various synthetic and biological applications.
Uniqueness
3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one is unique due to its combination of an azidomethyl group, a benzyl group, and an octahydrocyclopenta[c]pyrrol-4-one core
Eigenschaften
Molekularformel |
C15H18N4O |
|---|---|
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
3a-(azidomethyl)-2-benzyl-3,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrol-4-one |
InChI |
InChI=1S/C15H18N4O/c16-18-17-10-15-11-19(8-12-4-2-1-3-5-12)9-13(15)6-7-14(15)20/h1-5,13H,6-11H2 |
InChI-Schlüssel |
IKHDDCOXRIGHGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2(C1CN(C2)CC3=CC=CC=C3)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride](/img/structure/B13535654.png)
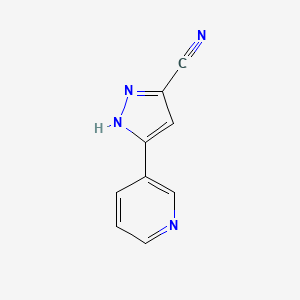
![2-[2-(4-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13535670.png)
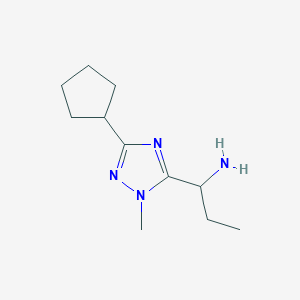

![3-[2-oxo-4-(2-pyridinyl)-1-piperazinyl]-2,6-Piperidinedione](/img/structure/B13535687.png)
